molecular formula C6D4N2 B1148756 2-CYANOPYRIDINE-D4 CAS No. 1219795-17-1

2-CYANOPYRIDINE-D4

Cat. No. B1148756
CAS RN: 1219795-17-1
M. Wt: 108.1340071
InChI Key:
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Description

2-Cyanopyridine-D4 is a cyanopyridine carrying the cyano group at position 2 . It is also known as 2-pyridinecarbonitrile or picolinonitrile .


Synthesis Analysis

2-Cyanopyridine and 4-cyanopyridine were investigated for the controlled synthesis of cocrystals by applying the pK a rule . Cocrystals were designed with oxalic, glutaric, and adipic acids and analyzed by single crystal X-ray diffraction . Moreover, 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions .


Molecular Structure Analysis

The equilibrium molecular structure of 2-cyanopyridine was determined by a combined analysis of gas-phase electron diffraction and microwave data, and results of ab initio calculations . The structure in the solid state is more different from that in the gas phase .


Chemical Reactions Analysis

2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . Moreover, the highly reactive 2-cyanopyridines enable the peptide bond cleavage of glutathione .


Physical And Chemical Properties Analysis

2-Cyanopyridine has a molecular weight of 104.11 g/mol . Its molecular formula is C6H4N2 .

Scientific Research Applications

N-Terminal Cysteine Bioconjugation

2-Cyanopyridine-D4 derivatives have been developed for efficient N-terminal cysteine bioconjugation. This process is crucial for the selective modification of biomolecules, such as peptides and proteins, which is essential in drug development and targeted therapy. The derivatives with electron-withdrawing groups have shown to react efficiently under aqueous and mild conditions .

Peptide Bond Cleavage

The reactivity of 2-Cyanopyridine-D4 allows for the cleavage of peptide bonds in glutathione. This application is significant in the study of protein structure and function, as well as in the design of protease enzymes that can target specific peptide linkages .

Chemical Modification of Bioactive Peptides

2-Cyanopyridine-D4 derivatives are used for the cysteine-selective chemical modification of bioactive peptides. This application is particularly relevant in the field of medicinal chemistry, where the modification of peptides can lead to the development of new therapeutic agents .

Study of Drug-Induced Immune Responses

The structural moiety of 2-Cyanopyridine-D4 in certain drugs has been linked to drug-induced immune responses, such as skin rashes. Understanding this reactivity can lead to the development of safer pharmaceutical compounds with reduced side effects .

Development of Androgen Receptor Inhibitors

2-Cyanopyridine-D4’s reactivity has been instrumental in the development of androgen receptor inhibitors like apalutamide. These inhibitors are used in the treatment of prostate cancer, showcasing the compound’s role in advancing cancer therapeutics .

Analytical Chemistry Applications

In analytical chemistry, 2-Cyanopyridine-D4 can be used as an internal standard for NMR spectroscopy. This application is vital for the accurate quantification and analysis of chemical substances in various research settings .

Mechanism of Action

Target of Action

The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .

Mode of Action

2-Cyanopyridine-D4 interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .

Biochemical Pathways

The interaction of 2-Cyanopyridine-D4 with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .

Pharmacokinetics

The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .

Result of Action

The result of 2-Cyanopyridine-D4’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .

Action Environment

The action of 2-Cyanopyridine-D4 is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .

Safety and Hazards

2-Cyanopyridine is a hazardous substance and requires careful handling . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Cyanopyridine derivatives have demonstrated diverse pharmacological effects . They are promising candidates for anticancer drug development . The utility of the method is demonstrated by its application to the cysteine-selective chemical modification of bioactive peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-CYANOPYRIDINE-D4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,6-dichloro-2-pyridinecarboxaldehyde", "D4-labeled cyanide ion", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4,6-dichloro-2-pyridinecarboxaldehyde in methanol.", "Step 2: Add D4-labeled cyanide ion and sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add sodium bicarbonate and water to the reaction mixture to adjust the pH.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography." ] }

CAS RN

1219795-17-1

Product Name

2-CYANOPYRIDINE-D4

Molecular Formula

C6D4N2

Molecular Weight

108.1340071

synonyms

2-CYANOPYRIDINE-D4

Origin of Product

United States

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